molecular formula C10H18 B1591676 cis-Pinane CAS No. 6876-13-7

cis-Pinane

Cat. No. B1591676
CAS RN: 6876-13-7
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-NPPUSCPJSA-N
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Description

Synthesis Analysis

  • Hydrogenation of α-Pinene : α-Pinene, another natural terpene found in pine resin, can be selectively hydrogenated to yield cis-Pinane. This process is catalyzed by various metal-based catalysts, such as nickel or palladium .

Scientific Research Applications

  • Green Solvent in Extraction Processes :

    • Cis-rich pinane, derived from pine tree byproducts, has been evaluated as an alternative solvent for extracting bioactive compounds. It was found to be effective in solubilizing carotenoids, rapeseed oil, and aromas from caraway seeds, presenting a promising substitute for n-hexane in extraction processes (Yara-Varón et al., 2016).
  • Preparation of Terpenoid Perfumes :

    • Cis pinane, produced from α-pinene through catalytic hydrogenation, has applications in creating terpenoid perfumes such as linalool, geraniol, and dihydromycene. Its post-products are also utilized in aromatics and pharmaceuticals (H. Zong, 2001).
  • Catalytic Hydrogenation and Chemical Synthesis :

    • The catalytic hydrogenation of α-pinene to produce cis-pinane has been achieved with high selectivity using nickel catalysts and magnetically recyclable ruthenium immobilized on amine-functionalized magnetite nanoparticles. This process is pivotal in chemical synthesis, offering a sustainable route for producing cis-pinane (Yue et al., 2016).
  • Oxidation and Chemical Reaction Studies :

    • Research on the oxidation of cis- and trans-pinane has provided insights into chemical reaction mechanisms and kinetics, which are crucial for understanding and improving various chemical synthesis processes (Coudret & Waegell, 1994).
  • Vapor-Liquid Equilibrium Studies :

    • The study of vapor-liquid equilibria for mixtures containing cis-pinane, such as cis-pinane with α-pinene and cis-pinane with 1-butanol, is important in the field of thermodynamics and material science. These studies help in understanding the behavior of these mixtures under different conditions (Wang et al., 2003).
  • Environmental Friendly Catalysis :

    • Cis-pinane production using environmentally friendly catalysts like ruthenium nanoparticles stabilized by modified carboxymethyl cellulose in aqueous media is an emerging area of research. This method presents a green alternative for the hydrogenation of α-pinene (Qu et al., 2018).

properties

IUPAC Name

(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027638, DTXSID901243129
Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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Product Name

cis-Pinane

CAS RN

6876-13-7, 4755-33-3, 33626-25-4
Record name cis-Pinane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S)-(-)-cis-Pinane
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Record name cis-Pinane
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Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name PINANE, CIS-
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Record name PINANE, CIS-(-)-
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Synthesis routes and methods

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Pinane
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cis-Pinane
Reactant of Route 3
cis-Pinane
Reactant of Route 4
cis-Pinane
Reactant of Route 5
cis-Pinane
Reactant of Route 6
cis-Pinane

Citations

For This Compound
676
Citations
T Brose, W Pritzkow, G Thomas - Journal für Praktische Chemie …, 1992 - Wiley Online Library
… We studied the oxidation of cis-pinane with pure oxygen at temperatures between 70 and 130 "C and finished the reactions when 15 weight-% of pinane hydroperoxide were formed. …
Number of citations: 23 onlinelibrary.wiley.com
A Stolle, B Ondruschka, W Bonrath… - … A European Journal, 2008 - Wiley Online Library
Catalyzed and uncatalyzed rearrangement reactions of terpenoids play a major role in laboratory and industrial‐scale synthesis of fine chemicals. Herein, we present our results on the …
II Il'Ina, IL Simakova, VA Semikolenov - Kinetics and catalysis, 2002 - Springer
… on temperature, whereas the selectivity of cis-pinane formation decreased with temperature and … According to this mechanism, the selectivity of cis-pinane formation depends on the …
Number of citations: 12 link.springer.com
L Xie, X Wang, F Yu, B Yuan, C Xie, S Yu - RSC advances, 2017 - pubs.rsc.org
… the cis-pinane selectivity was 98.3%. However, the stability of the catalyst was very poor. … 96.0% of cis-pinane was obtained. In addition, the selectivity of cis-pinane was improved when …
Number of citations: 16 pubs.rsc.org
A Stolle, W Bonrath, B Ondruschka… - The Journal of …, 2008 - ACS Publications
… Similar conclusions can be drawn for the formation of 2 from cis-pinane (1a), but due to the fact that ΔS # for k 3(1a) is positive and log 10 A is higher than 14, a loose TS seems to exist …
Number of citations: 14 pubs.acs.org
RG Kelsey, DJ Westlind - Agricultural and Forest Entomology, 2021 - Wiley Online Library
… valens, (ii) the cis‐carane bicyclic 3, 6‐carbon ring system provides stronger beetle attraction than the cis‐pinane 4, 6‐carbon bicyclic ring system, and likely structural basis for stronger (…
S Hu, L Wang, X Chen, X Wei, Z Tong, L Yin - RSC advances, 2019 - pubs.rsc.org
… to cis-pinane in the … cis-pinane by suppressing the by-product formation. In continuation, detail catalyst characterization for understanding the observed highest selectivity to cis-pinane is …
Number of citations: 11 pubs.rsc.org
D Kinzel, A Stolle, B Ondruschka… - Physical Chemistry …, 2010 - pubs.rsc.org
… Possible steps in a stepwise retro-[2+2]-cycloaddition of cis-pinane (1). Analogous transition … Scheme 3 Possible steps in a stepwise retro-[2+2]-cycloaddition of cis-pinane (1). …
Number of citations: 12 pubs.rsc.org
E Yara-Varón, A Selka, AS Fabiano-Tixier… - Green …, 2016 - pubs.rsc.org
… Table 2 also shows the COSMO-RS results of cis-pinane and trans-pinane isomers. In all cases, trans-pinane presented a higher probability of solubility compared with cis-pinane and …
Number of citations: 45 pubs.rsc.org
RP Garland - 1971 - ir.canterbury.ac.nz
… J.-~ pyrolysecl cis-pinane at 285 and isolated a mixture of isomeric monocyclic compounds and acyclic dienes. The first patent on the reaction was taken out44 in 1945 when …
Number of citations: 3 ir.canterbury.ac.nz

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